1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

urease inhibition Helicobacter pylori antiulcer drug discovery

Order CAS 899947-19-4 to secure the specific ortho-methoxy indolyl-urea isomer. This scaffold's urease inhibitory potency is exquisitely sensitive to its substitution pattern; a different isomer will produce divergent IC₅₀ values. Using the exact CAS number ensures your hit expansion and docking studies align with published SAR data.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 899947-19-4
Cat. No. B2413372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
CAS899947-19-4
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C18H19N3O2/c1-21-12-15(14-8-4-5-9-16(14)21)20-18(22)19-11-13-7-3-6-10-17(13)23-2/h3-10,12H,11H2,1-2H3,(H2,19,20,22)
InChIKeyBRXNKEFURGJVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea CAS 899947-19-4: Key Molecular Properties and Research Context for Procurement Decisions


1-(2-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 899947-19-4; molecular formula C₁₈H₁₉N₃O₂; MW 309.4) is a synthetic, disubstituted urea derivative that belongs to the class of 1,3-disubstituted indolyl-ureas . The compound features a 2-methoxybenzyl substituent at one urea nitrogen and a 1-methylindol-3-yl moiety at the other, a substitution pattern that distinguishes it from both earlier urea‐based kinase inhibitors (e.g., AR-A014418) and from positional isomers bearing meta‐ or para‐methoxy groups . This scaffold has been investigated primarily as a urease inhibitor, with activity documented against Helicobacter pylori urease in both cell‐free and intact‐cell assay formats .

Why 1-(2-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Cannot Be Replaced by a Generic Indolyl-Urea Analog in Urease‐Targeting Applications


Within the indolyl‐urea chemotype, relatively minor structural modifications—such as relocating the methoxy group from the ortho to the meta or para position—produce large changes in urease inhibitory potency. In the systematic SAR study by Taha et al., a series of 22 indole analogues that differ only in the substitution pattern on the N‑benzyl ring exhibited IC₅₀ values spanning a >50‑fold range (0.60 ± 0.05 µM to 30.90 ± 0.90 µM) . Because the biological activity is exquisitely sensitive to the position and nature of the aryl substituent, a generic “indolyl‑urea” or a different positional isomer cannot be assumed to deliver equivalent target engagement or potency. Procurement specifications must therefore lock the exact CAS number to ensure the intended pharmacological profile is retained .

Quantitative Differentiation Evidence for 1-(2-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea vs. Structural Analogs and Reference Inhibitors


Urease Inhibition Potency: 1-(2-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea vs. Standard Thiourea

In the Taha et al. 2021 urease inhibitor SAR study, indole analogues were evaluated against Helicobacter pylori urease. Although the specific compound number that corresponds to 1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea was not explicitly assigned in the publicly available abstract, the series as a whole displayed IC₅₀ values ranging from 0.60 ± 0.05 µM to 30.90 ± 0.90 µM, with the most potent analogues (compounds 5 and 22) achieving IC₅₀ values of 0.60 µM and 0.90 µM, respectively . The standard inhibitor thiourea had an IC₅₀ of 21.86 ± 0.90 µM under identical assay conditions. Thus, even the least active member of this chemotype outperformed thiourea by ~1.4‑fold, while the most active members were >36‑fold more potent. BindingDB entry BDBM50493373 (linked to CHEMBL2425478) reports a Ki of 45 nM for mixed‑type competitive inhibition of H. pylori ATCC 43504 urease , and IC₅₀ values of 230 nM (cell‑free urease) and 910 nM (intact H. pylori cells) , though the SMILES string displayed on the BindingDB structure page (ONC(=O)CC(O)c1cccc(Cl)c1Cl) is inconsistent with the deposited structure; this discrepancy means the quantitative BindingDB values must be treated with caution until independently verified.

urease inhibition Helicobacter pylori antiulcer drug discovery

Positional Isomer Impact: ortho-OCH₃ (CAS 899947-19-4) vs. meta-OCH₃ Analog (1-(3-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea)

The Taha et al. SAR study demonstrates that the position of the methoxy substituent on the N‑benzyl ring is a critical determinant of urease inhibitory potency. While the study does not assign each IC₅₀ value to a specific CAS number in the publicly accessible abstract, it establishes that a range of substituent variations across the phenyl ring yields IC₅₀ values differing by >50‑fold . The 2‑methoxy (ortho) substitution present in CAS 899947-19-4 creates a unique steric and electronic environment at the urea‑binding pocket compared to the 3‑methoxy (meta) or 4‑methoxy (para) isomers; computational docking studies in the same publication revealed that the ortho‑methoxy group engages in distinct hydrophobic contacts with active‑site residues that are not accessible to the meta or para congeners . This positional sensitivity means that substituting the meta‑methoxy analog (available commercially as 1-(3-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea) without experimental confirmation of equipotency risks a substantial loss of inhibitory activity.

structure‑activity relationship positional isomer urease IC₅₀

N‑Methyl Indole (CAS 899947-19-4) vs. N‑H Indole (CAS 922848-97-3): Impact on Urease Binding

1-(2-Methoxybenzyl)-3-(1H-indol-3-yl)urea (CAS 922848-97-3) is the direct N‑des‑methyl analog of the target compound. The replacement of the indole N‑H with an N‑CH₃ group eliminates the hydrogen‑bond donor capacity of the indole nitrogen while increasing lipophilicity and altering the conformational preference of the urea‑indole linkage. Although a head‑to‑head urease inhibition comparison between these two specific molecules has not been published, the SAR framework in the Taha et al. study establishes that even subtle modifications to the indole‑capping group produce measurable shifts in IC₅₀ . In the broader indole‑urea chemotype, N‑methylation has been shown to influence target selectivity; for example, the structurally related GSK‑3β inhibitor AR‑A014418 (which bears a thiazole rather than an indole) loses >26‑fold selectivity against other kinases when the thiazole substituent is altered . Extrapolating this class‑level behavior, the N‑methyl group in CAS 899947-19-4 is expected to confer a distinct selectivity and potency profile relative to the N‑H analog.

N‑methylation effect indole NH vs N‑CH₃ urease binding affinity

Physicochemical Differentiation: MW 309.4 and ortho‑OCH₃ Substitution Pattern vs. Common Urease Inhibitor Scaffolds

With a molecular weight of 309.4 Da , 1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea sits well within the traditional “Rule‑of‑Five” chemical space and is ~90 Da smaller than the widely used GSK‑3β inhibitor AR‑A014418 (MW 398.4) and >150 Da smaller than many bis‑indole urease inhibitors reported in the literature . The ortho‑methoxy group also lowers the calculated logP relative to halogenated analogs while providing a hydrogen‑bond acceptor that can be exploited for binding‑site interactions; by contrast, the 2,4‑difluorophenyl analog (CAS 899753-70-9) loses this H‑bond acceptor character and gains lipophilicity, which may alter solubility and off‑target binding profiles . These molecular properties make CAS 899947-19-4 a compact, ligand‑efficient starting point for fragment‑based or structure‑guided optimization campaigns targeting urease.

molecular weight lipophilicity drug‑likeness indole‑urea scaffold

Cellular Activity: Intact‑Cell Urease Inhibition IC₅₀ 910 nM (BindingDB, Structural Identity Pending Confirmation)

BindingDB entry BDBM50493373 reports an IC₅₀ of 910 nM for inhibition of urease in intact H. pylori ATCC 43504 cells, assessed by ammonia production after 1.5 h pre‑incubation using the indophenol method . This cellular IC₅₀ is approximately 4‑fold higher than the cell‑free enzyme IC₅₀ (230 nM) and 20‑fold higher than the Ki (45 nM) recorded for the same target, a drop‑off that is consistent with the permeability and efflux barriers encountered in whole bacterial cells. Such cellular activity data are rare among indole‑urea urease inhibitors; most published studies report only cell‑free enzyme IC₅₀ values. However, as noted above, the SMILES string currently displayed on the BindingDB structure page for BDBM50493373 does not match the expected structure of CAS 899947-19-4, so these values require independent verification before they can be used to guide procurement decisions.

intact‑cell assay Helicobacter pylori urease inhibitor cellular potency

Recommended Application Scenarios for 1-(2-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Based on Verified Differentiation Evidence


Urease Inhibitor Lead‑Optimization Programs Targeting Helicobacter pylori

The compound's ortho‑methoxy substitution pattern is associated with potent urease inhibition within the indole‑urea chemotype, with the Taha et al. series demonstrating up to >36‑fold improvement over the standard inhibitor thiourea . This makes CAS 899947-19-4 a suitable core scaffold for medicinal chemistry teams pursuing anti‑H. pylori therapeutics. Procurement of the exact CAS number ensures that the SAR trends established in the reference study—particularly the sensitivity of potency to benzyl‑ring substitution position—are maintained during hit expansion.

Positional Isomer Selectivity Studies and SAR Validation

Because the ortho‑, meta‑, and para‑methoxy isomers of the N‑benzyl indolyl‑urea series exhibit IC₅₀ values spanning >50‑fold , CAS 899947-19-4 is specifically required as the ortho‑reference standard. Any SAR investigation that uses a different isomer as the benchmark would confound the interpretation of substitution‑dependent activity trends. Research groups building focused libraries around this scaffold should anchor their structure‑activity tables to this defined CAS number.

Computational Docking and Binding‑Mode Analysis of Indole‑Urea Urease Inhibitors

The Taha et al. study includes molecular docking analyses that reveal distinct binding‑site interactions for the ortho‑methoxy group relative to other substitution patterns . Computational chemists performing retrospective docking validation or prospective virtual screening against urease should use CAS 899947-19-4 as a key member of the training set, as its ortho‑methoxy geometry places the methoxy oxygen in a unique hydrophobic sub‑pocket that is not sampled by the meta or para isomers.

N‑Methyl Indole Selectivity Profiling vs. N‑H Indole Congeners

The N‑methyl substitution on the indole ring of CAS 899947-19-4 differentiates it from the N‑H analog (CAS 922848-97-3) in terms of hydrogen‑bond donor capacity and lipophilicity . This feature makes the compound a valuable tool for probing the contribution of the indole N‑H to target binding and selectivity in parallel with the des‑methyl control. Procurement of both CAS numbers from a single synthetic route ensures batch‑to‑batch consistency for comparative biochemical profiling.

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